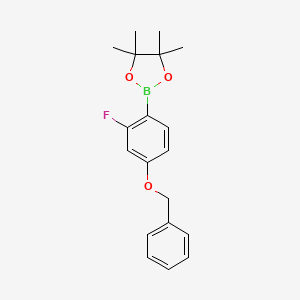

4-(Benzyloxy)-2-fluorophenylboronic acid pinacol ester

Overview

Description

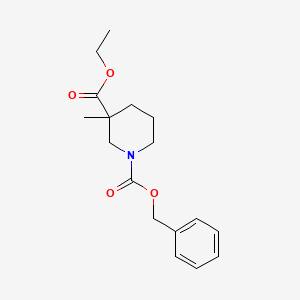

4-(Benzyloxy)-2-fluorophenylboronic acid pinacol ester is a chemical compound with the empirical formula C19H23BO3 . It is also known as 2-(4-Benzyloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . This compound has a molecular weight of 310.20 g/mol .

Synthesis Analysis

Pinacol boronic esters, such as 4-(Benzyloxy)-2-fluorophenylboronic acid pinacol ester, are valuable building blocks in organic synthesis . Protodeboronation of pinacol boronic esters has been achieved using a radical approach . This process is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation . The solubility of phenylboronic pinacol esters is influenced by the pH and the substituents in the aromatic ring .Molecular Structure Analysis

The molecular structure of 4-(Benzyloxy)-2-fluorophenylboronic acid pinacol ester can be found in various chemical databases .Chemical Reactions Analysis

Pinacol boronic esters are used in various chemical reactions. For instance, they can undergo catalytic protodeboronation, which is a valuable transformation in organic synthesis .Physical And Chemical Properties Analysis

4-(Benzyloxy)-2-fluorophenylboronic acid pinacol ester has a melting point of 81-85 °C . Its density is approximately 1.1 g/cm3 .Scientific Research Applications

Organic Synthesis

This compound is a valuable intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . These reactions are pivotal for forming carbon-carbon bonds, an essential step in synthesizing complex organic molecules, pharmaceuticals, and polymers. The presence of the boronic ester group allows for the introduction of a phenyl ring with a benzyloxy substituent into various molecular frameworks.

Drug Discovery

In the realm of drug discovery, the fluorine atom’s presence in this compound is of significant interest . Fluorine is known to enhance the biological activity and stability of pharmaceuticals. Therefore, this compound could be used to synthesize fluorine-containing drug candidates, potentially leading to medicines with improved efficacy and resistance profiles.

Molecular Imaging

The boronic acid derivatives, such as this compound, have been mentioned in the context of molecular imaging . They can be used to prepare radio-labeled compounds, which are crucial in medical imaging techniques like PET scans, providing valuable insights into biological processes and disease diagnostics.

Cancer Therapy

There is potential for this compound to be involved in boron neutron capture therapy (BNCT) . BNCT is a targeted cancer treatment that uses boron-containing compounds to deliver lethal doses of radiation specifically to cancer cells, minimizing damage to healthy tissue.

Safety and Hazards

Mechanism of Action

Target of Action

Boronic acid derivatives are generally known to interact with various biological targets, including enzymes and receptors, due to their ability to form reversible covalent bonds with diols, a functional group present in many biomolecules .

Mode of Action

The compound is a boronic acid derivative and is often used in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process. The boronic ester serves as a relatively stable, readily prepared, and environmentally benign organoboron reagent .

Biochemical Pathways

Boronic acid derivatives are known to participate in various biochemical pathways due to their ability to interact with different biological targets .

Pharmacokinetics

It’s important to note that the susceptibility to hydrolysis of phenylboronic pinacol esters is considerably accelerated at physiological ph . This could potentially affect the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

Boronic acid derivatives are known for their diverse biological activities, which can range from antibacterial to anticancer effects, depending on their specific structures and targets .

Action Environment

Environmental factors such as pH can significantly influence the action, efficacy, and stability of this compound. For instance, the rate of hydrolysis of phenylboronic pinacol esters, which could affect the compound’s stability and reactivity, is considerably accelerated at physiological pH .

properties

IUPAC Name |

2-(2-fluoro-4-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22BFO3/c1-18(2)19(3,4)24-20(23-18)16-11-10-15(12-17(16)21)22-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZZQURYDPPCTSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCC3=CC=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Thiophen-2-yl)phenyl]ethan-1-amine](/img/structure/B1442375.png)

![3-Benzyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B1442381.png)